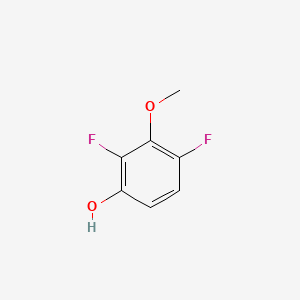

2,4-Difluoro-3-methoxyphenol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,4-difluoro-3-methoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F2O2/c1-11-7-4(8)2-3-5(10)6(7)9/h2-3,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKDVTFGQQQDBNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1F)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30393396 | |

| Record name | 2,4-Difluoro-3-methoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30393396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886499-27-0 | |

| Record name | 2,4-Difluoro-3-methoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30393396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 886499-27-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide: 2,4-Difluoro-3-methoxyphenol

CAS Number: 886499-27-0

This technical guide provides a comprehensive overview of 2,4-Difluoro-3-methoxyphenol, a fluorinated aromatic compound of interest to researchers and professionals in drug discovery and development. Due to the limited availability of specific experimental data for this compound, this guide leverages information from structurally related molecules to present a thorough and well-rounded profile, encompassing its chemical properties, potential synthesis, spectral characteristics, and safety considerations.

Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 886499-27-0 | [Internal Database] |

| Molecular Formula | C₇H₆F₂O₂ | [Internal Database] |

| Molecular Weight | 160.12 g/mol | [Internal Database] |

| IUPAC Name | This compound | [Internal Database] |

| Predicted Boiling Point | 238.4 ± 35.0 °C | [Internal Database] |

| Predicted Density | 1.331 ± 0.06 g/cm³ | [Internal Database] |

| Predicted pKa | 8.36 ± 0.23 | [Internal Database] |

| Appearance | White to yellow solid (predicted) | [Internal Database] |

Synthesis and Experimental Protocols

A definitive, peer-reviewed synthesis protocol for this compound is not currently published. However, based on established synthetic methodologies for fluorinated and methoxylated phenols, a potential synthetic route can be proposed. The following is a hypothetical, yet plausible, experimental protocol.

Hypothetical Synthesis of this compound

This proposed synthesis involves the selective mono-methylation of 2,4-difluororesorcinol.

Materials:

-

2,4-difluororesorcinol

-

Dimethyl sulfate (DMS)

-

Potassium carbonate (K₂CO₃)

-

Acetone

-

Diethyl ether

-

Hydrochloric acid (1M)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Experimental Protocol:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 10.0 g of 2,4-difluororesorcinol in 100 mL of acetone.

-

Addition of Base: Add 1.1 equivalents of anhydrous potassium carbonate to the solution.

-

Methylation: While stirring vigorously, slowly add 1.05 equivalents of dimethyl sulfate dropwise to the mixture at room temperature.

-

Reflux: After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure.

-

Extraction: Dissolve the residue in 100 mL of diethyl ether and wash with 50 mL of 1M HCl, followed by 50 mL of brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain pure this compound.

Workflow Diagram for Hypothetical Synthesis

Caption: Hypothetical workflow for the synthesis of this compound.

Spectral Data

No experimental spectral data for this compound has been found in the reviewed literature. The following table provides predicted spectral data based on computational analysis and comparison with structurally similar compounds.

| Technique | Predicted Data |

| ¹H NMR | Aromatic protons: δ 6.5-7.2 ppm; Methoxy protons: δ 3.8-4.0 ppm (s, 3H); Phenolic proton: δ 5.0-6.0 ppm (br s, 1H) |

| ¹³C NMR | Aromatic carbons: δ 100-160 ppm; Methoxy carbon: δ 55-60 ppm |

| IR (Infrared) | O-H stretch: ~3300-3500 cm⁻¹ (broad); C-O stretch: ~1200-1300 cm⁻¹; C-F stretch: ~1100-1200 cm⁻¹ |

| Mass Spec (MS) | [M]+ at m/z 160.03 |

Potential Applications in Drug Development

The biological activity of this compound has not been explicitly reported. However, the structural motifs present in the molecule, namely the fluorinated phenol and methoxy group, are common in many bioactive compounds. Fluorination is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. Phenolic compounds are known to exhibit a wide range of biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.

Based on the activities of related methoxyphenol compounds, it is plausible that this compound could exhibit antioxidant and anti-inflammatory properties, potentially through the modulation of pathways involving cyclooxygenase (COX) enzymes.

Hypothetical Signaling Pathway

2,4-Difluoro-3-methoxyphenol chemical properties

An In-depth Technical Guide to the Chemical Properties of 2,4-Difluoro-3-methoxyphenol

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound, a fluorinated aromatic compound of interest to researchers in medicinal chemistry and drug discovery. The strategic incorporation of fluorine atoms can significantly modify the physicochemical and biological properties of molecules, making fluorinated phenols valuable scaffolds in the development of novel therapeutic agents.[1] This document outlines key physical and chemical data, provides a representative experimental protocol for its synthesis and characterization, and discusses its potential reactivity and roles in drug development.

Core Chemical Properties

This compound is a solid, white to yellow compound.[2] Its core chemical and physical properties are summarized in the table below. These values are critical for its handling, characterization, and application in synthetic chemistry.

| Property | Value | Reference |

| CAS Number | 886499-27-0 | [2][3] |

| Molecular Formula | C₇H₆F₂O₂ | [3] |

| Molecular Weight | 160.12 g/mol | |

| Appearance | White to yellow solid | [2] |

| Boiling Point | 238.4 ± 35.0 °C (Predicted) | [2] |

| Density | 1.331 ± 0.06 g/cm³ (Predicted) | [2] |

| pKa | 8.36 ± 0.23 (Predicted) | [2] |

| Storage Temperature | Room Temperature, stored under nitrogen | [2] |

| HS Code | 2907199090 | [2] |

Synthesis and Purification

While specific literature detailing the synthesis of this compound is not abundant, a plausible synthetic route can be extrapolated from general methods for synthesizing substituted phenols. One common method is the selective mono-methylation of a dihydroxylated precursor followed by any necessary fluorination steps, or starting from an already fluorinated precursor. A general method for the synthesis of methoxyphenols involves the reaction of a diol (like a fluorinated resorcinol) with a methylating agent such as dimethyl sulfate in the presence of a base.[4]

Representative Experimental Protocol: Synthesis

This protocol describes a general procedure for the selective O-methylation of a substituted resorcinol, which can be adapted for the synthesis of this compound from 2,4-difluororesorcinol.

Objective: To synthesize this compound via selective methylation of 2,4-difluororesorcinol.

Materials:

-

2,4-difluororesorcinol

-

Dimethyl sulfate (DMS)

-

Sodium hydroxide (NaOH)

-

Toluene

-

Ice acetic acid

-

Anhydrous sodium sulfate

-

Deionized water

-

Saturated sodium chloride solution (brine)

Procedure:

-

In a 250 mL three-necked flask equipped with a stirrer, reflux condenser, and dropping funnel, add 0.1 mol of 2,4-difluororesorcinol, 50 mL of toluene, and 50 mL of a 2 mol/L sodium hydroxide solution.[4]

-

Stir the mixture and heat to 80°C.[4]

-

Slowly add 0.12 mol of dimethyl sulfate dropwise from the dropping funnel.[4]

-

After the addition is complete, maintain the reaction at 80°C for 8 hours.[4]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).[5]

-

After the reaction is complete, cool the mixture to room temperature and neutralize to a weakly acidic pH with ice acetic acid.[4]

-

Transfer the mixture to a separatory funnel. Separate the organic phase.

-

Extract the aqueous phase with 25 mL of toluene.[4]

-

Combine all organic phases and wash sequentially with deionized water and then with a saturated sodium chloride solution.[4]

-

Dry the organic phase over anhydrous sodium sulfate.[4]

-

Remove the toluene solvent under reduced pressure using a rotary evaporator.[4]

-

The crude product can be further purified by vacuum distillation or column chromatography to yield the final product.[4]

Caption: Synthesis and purification workflow for this compound.

Spectroscopic Analysis

Characterization of the final product is crucial to confirm its identity and purity. Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are standard analytical techniques for this purpose.[5][6]

General Experimental Protocol: NMR Analysis

Objective: To obtain ¹H and ¹³C NMR spectra to confirm the structure of the synthesized this compound.

Procedure:

-

Dissolve a small sample (5-10 mg) of the purified product in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard.[5]

-

Acquire ¹H and ¹³C NMR spectra using a 400 MHz (or higher) NMR spectrometer.[5]

-

Process the spectra to analyze chemical shifts, integration, and coupling patterns to confirm the presence of the aromatic, methoxy, and hydroxyl protons and carbons, as well as the fluorine couplings.

Reactivity and Potential Applications in Drug Discovery

The chemical reactivity of this compound is influenced by the electron-withdrawing effects of the two fluorine atoms and the electron-donating effect of the methoxy and hydroxyl groups. These substituents modulate the nucleophilicity and electrophilicity of the aromatic ring, influencing its participation in reactions such as electrophilic aromatic substitution.

In medicinal chemistry, the incorporation of fluorine is a common strategy to enhance a drug candidate's metabolic stability, binding affinity, and lipophilicity.[1][7] The trifluoromethyl group, for instance, is often used to block metabolic hotspots.[1] Similarly, the difluoro-substituent in this compound can improve its pharmacokinetic profile. Phenolic compounds, in general, are explored for various therapeutic applications.

Potential Therapeutic Areas:

-

Antimicrobial Agents: Phenolic structures are known for their antimicrobial properties, which can be enhanced by halogenation.[8]

-

Anticancer Agents: Certain substituted phenols have demonstrated cytotoxic effects on cancer cell lines.[8]

-

Anti-inflammatory Agents: The phenolic hydroxyl group can act as a radical scavenger, suggesting potential antioxidant and anti-inflammatory properties.[8]

The 2,4-difluoro-3-methoxyphenyl moiety can serve as a key building block in the synthesis of more complex molecules, including negative allosteric modulators (NAMs) for receptors like mGlu3, which are targets for neurological disorders.[9]

Caption: Conceptual diagram of a fluorinated phenol modulating a signaling pathway.

Safety and Handling

General Handling Precautions:

-

Use only in a well-ventilated area or under a chemical fume hood.[10]

-

Wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[10]

-

Avoid breathing dust, fumes, or vapors.[10]

-

Wash hands thoroughly after handling.[10]

-

Store in a tightly closed container in a dry and cool place.[10]

This guide serves as a foundational resource for professionals engaged in the research and development of novel chemical entities. The unique properties of this compound make it a compound of significant interest for further investigation.

References

- 1. mdpi.com [mdpi.com]

- 2. This compound CAS#: 886499-27-0 [chemicalbook.com]

- 3. pschemicals.com [pschemicals.com]

- 4. Page loading... [guidechem.com]

- 5. rsc.org [rsc.org]

- 6. benchchem.com [benchchem.com]

- 7. chemrxiv.org [chemrxiv.org]

- 8. benchchem.com [benchchem.com]

- 9. Discovery of (R)-(2-fluoro-4-((-4-methoxyphenyl)ethynyl)phenyl) (3-hydroxypiperidin-1-yl)methanone (ML337), an mGlu3 selective and CNS penetrant negative allosteric modulator (NAM) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. fishersci.com [fishersci.com]

- 11. 4-Fluoro-2-methoxyphenol | C7H7FO2 | CID 2737368 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2,4-Difluoro-3-methoxyphenol: Properties, Synthesis, and Potential Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,4-Difluoro-3-methoxyphenol, a fluorinated aromatic compound of interest in medicinal chemistry and drug development. This document details its physicochemical properties, outlines plausible synthetic and analytical methodologies, and explores its potential role in modulating key cellular signaling pathways. The strategic incorporation of fluorine and methoxy groups suggests its potential as a scaffold for developing novel therapeutic agents.

Core Properties of this compound

This compound is a substituted phenol containing two fluorine atoms and a methoxy group on the benzene ring. These functional groups are known to influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. The key quantitative data for this compound are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Weight | 160.12 g/mol | N/A |

| Molecular Formula | C₇H₆F₂O₂ | N/A |

| CAS Number | 886499-27-0 | N/A |

Synthesis and Characterization: Experimental Protocols

Proposed Synthetic Protocol: Multi-step Synthesis from 1,2-Difluoro-3-methoxybenzene

This proposed synthesis involves the ortho-lithiation of 1,2-difluoro-3-methoxybenzene followed by electrophilic hydroxylation.

Materials:

-

1,2-Difluoro-3-methoxybenzene

-

n-Butyllithium (n-BuLi) in hexanes

-

Anhydrous tetrahydrofuran (THF)

-

Trimethyl borate (B(OMe)₃)

-

Hydrogen peroxide (H₂O₂)

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Dry ice/acetone bath

-

Standard glassware for anhydrous reactions

Procedure:

-

Lithiation: In a flame-dried, two-necked round-bottom flask under an inert argon atmosphere, dissolve 1,2-difluoro-3-methoxybenzene in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add a solution of n-butyllithium in hexanes dropwise to the reaction mixture. The fluorine and methoxy groups are expected to direct the lithiation to the C4 position. Stir the solution at -78 °C for 2 hours to ensure the complete formation of the aryllithium intermediate.

-

Borylation: To the cold aryllithium solution, add trimethyl borate dropwise, maintaining the temperature at -78 °C. Allow the reaction to stir for an additional 2 hours at this temperature and then warm to room temperature overnight.

-

Oxidation: Cool the reaction mixture to 0 °C in an ice bath. Slowly add an aqueous solution of sodium hydroxide, followed by the dropwise addition of 30% hydrogen peroxide. Stir the mixture vigorously for 4-6 hours at room temperature.

-

Work-up and Purification: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Acidify the mixture with dilute hydrochloric acid. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Analytical Characterization

The identity and purity of the synthesized this compound would be confirmed using standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expected to show distinct signals for the aromatic proton and the methoxy group protons. The fluorine atoms will cause characteristic splitting patterns.

-

¹³C NMR: Will display signals for the seven carbon atoms, with the carbons bonded to fluorine exhibiting large coupling constants.

-

¹⁹F NMR: Will show two distinct signals for the two non-equivalent fluorine atoms.

Mass Spectrometry (MS):

-

GC-MS or LC-MS: Would be used to determine the molecular weight and fragmentation pattern of the compound, confirming the molecular formula C₇H₆F₂O₂.

High-Performance Liquid Chromatography (HPLC):

-

A reverse-phase HPLC method could be developed for purity analysis. A C18 column with a mobile phase gradient of water (containing 0.1% formic acid) and acetonitrile would likely provide good separation. UV detection would be suitable due to the aromatic nature of the compound.

Potential Applications in Drug Development and Signaling Pathways

Fluorinated phenols are a recognized class of compounds in drug discovery, often investigated for their potential as kinase inhibitors and modulators of cellular signaling pathways.[1] Polyphenolic compounds, in general, are known to interact with various signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK) pathway, which is frequently dysregulated in cancer.[2]

Hypothetical Role in MAPK/ERK Signaling Pathway

The MAPK/ERK pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and survival. Its aberrant activation is a hallmark of many cancers.[2] Given the structural motifs present in this compound, it is plausible that this compound could act as an inhibitor of one or more kinases within this pathway, such as MEK or ERK. Such inhibition could block downstream signaling, leading to decreased cell proliferation and the induction of apoptosis in cancer cells.

Below is a diagram illustrating the potential point of intervention of a hypothetical inhibitor, such as this compound, within the MAPK/ERK signaling pathway.

Caption: Potential inhibition of the MAPK/ERK signaling pathway.

Conclusion

This compound represents a molecule with significant potential for further investigation in the field of drug discovery. Its unique combination of functional groups warrants exploration of its biological activities, particularly as a potential modulator of kinase-driven signaling pathways implicated in diseases such as cancer. The synthetic and analytical frameworks provided in this guide offer a starting point for researchers to synthesize and evaluate this promising compound. Further studies are essential to elucidate its precise mechanism of action and therapeutic potential.

References

- 1. Novel Dual-Target Kinase Inhibitors of EGFR and ALK Were Designed, Synthesized, and Induced Cell Apoptosis in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A renewed concept on the MAPK signaling pathway in cancers: Polyphenols as a choice of therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2,4-Difluoro-3-methoxyphenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and potential applications of 2,4-Difluoro-3-methoxyphenol. Due to the limited availability of direct experimental data for this specific compound, this guide combines known information with prospective analysis based on structurally related molecules to serve as a valuable resource for research and development.

Chemical Structure and Properties

This compound is a substituted aromatic compound containing two fluorine atoms, a hydroxyl group, and a methoxy group attached to a benzene ring.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 886499-27-0 | [1] |

| Molecular Formula | C₇H₆F₂O₂ | [1] |

| Molecular Weight | 160.12 g/mol | [2] |

| Appearance | Not specified (likely a solid or oil) | - |

| Boiling Point | 238.4 ± 35.0 °C (Predicted) | [3] |

| Density | 1.331 ± 0.06 g/cm³ (Predicted) | [3] |

| InChI Key | YKDVTFGQQQDBNM-UHFFFAOYSA-N | [2] |

Spectroscopic Data (Predicted)

Table 2: Predicted Spectroscopic Data for this compound

| Spectrum | Predicted Peaks and Splitting Patterns |

| ¹H NMR | Aromatic protons (2H), methoxy protons (3H, singlet), and a hydroxyl proton (1H, broad singlet). The aromatic protons will exhibit complex splitting patterns due to H-H and H-F coupling. |

| ¹³C NMR | Seven distinct carbon signals are expected. The carbons attached to fluorine will show characteristic splitting (C-F coupling). Aromatic carbons typically appear in the 100-160 ppm range, while the methoxy carbon will be around 55-65 ppm. |

| IR (Infrared) | Broad O-H stretch (~3200-3600 cm⁻¹), C-H stretches (aromatic and aliphatic, ~2850-3100 cm⁻¹), C=C aromatic stretches (~1450-1600 cm⁻¹), and C-O and C-F stretches in the fingerprint region (~1000-1300 cm⁻¹). |

| Mass Spec. | Molecular ion peak (M⁺) at m/z = 160.12. Fragmentation patterns would likely involve the loss of the methoxy group or other characteristic fragments. |

Synthesis of this compound: A Prospective Protocol

While a specific, detailed experimental protocol for the synthesis of this compound is not published, a plausible synthetic route can be devised based on established methodologies for the synthesis of related fluorinated and methoxylated phenols. The following is a hypothetical, multi-step synthesis protocol.

Proposed Synthesis Workflow

References

The Biological Activity of Difluorinated Phenols: A Technical Guide for Drug Discovery and Development

Introduction

The strategic incorporation of fluorine atoms into bioactive molecules has become a cornerstone of modern drug discovery. Difluorinated phenols, in particular, represent a privileged structural motif, offering unique physicochemical properties that can significantly enhance the therapeutic potential of parent compounds. The introduction of two fluorine atoms can modulate acidity, lipophilicity, metabolic stability, and binding affinity, leading to improved potency, selectivity, and pharmacokinetic profiles. This technical guide provides an in-depth overview of the biological activities of difluorinated phenols, focusing on their applications as enzyme inhibitors, anticancer agents, and antimicrobial compounds. It is intended for researchers, scientists, and drug development professionals seeking to leverage the potential of this versatile chemical class.

Enzyme Inhibition

Difluorinated phenols have emerged as potent and selective inhibitors of various enzymes implicated in a range of diseases. The electron-withdrawing nature of the difluoromethyl group can enhance binding interactions within the enzyme's active site and influence the compound's mechanism of action.

Steroid Sulfatase (STS) Inhibition

Steroid sulfatase is a critical enzyme in the biosynthesis of steroid hormones and has been identified as a key target in hormone-dependent cancers, such as breast cancer. Difluorinated phenolic compounds have been investigated as STS inhibitors.

Quantitative Data: Steroid Sulfatase Inhibition

| Compound Class | Specific Compound Example | Target | IC50 (nM) | Reference |

| 2-Difluoromethoxy Estratriene Sulfamates | 2-difluoromethoxy-3-sulfamoyloxy compounds | Steroid Sulfatase (JEG-3 cell lysate) | 44 - 75 | [1] |

| 2-Difluoromethoxy Estratriene Sulfamates | Bis-sulfamate derivative | Steroid Sulfatase (whole cell assay) | 3.7 | [1] |

Experimental Protocol: Irreversible Steroid Sulfatase (STS) Inhibition Assay

This protocol is designed to determine the inhibitory constant (KI) and the rate of inactivation (kinact) for irreversible inhibitors of STS.[2]

Materials:

-

Purified STS enzyme

-

Radiolabeled substrate (e.g., [3H]-Estrone Sulfate)

-

Test inhibitor (difluorinated phenol derivative)

-

Assay buffer (e.g., Tris-HCl, pH 7.4)

-

Scintillation cocktail and counter

-

Toluene or other suitable organic solvent for extraction

Procedure:

-

Enzyme and Inhibitor Preparation: Prepare stock solutions of the STS enzyme and the test inhibitor in a suitable solvent (e.g., DMSO).

-

Reaction Setup: In a series of microcentrifuge tubes, prepare reaction mixtures containing the STS enzyme at a fixed concentration and varying concentrations of the irreversible inhibitor. Include a control with no inhibitor.

-

Pre-incubation: Pre-incubate the enzyme-inhibitor mixtures for different time intervals at 37°C to allow for the covalent modification of the enzyme.

-

Reaction Initiation: Start the enzymatic reaction by adding the radiolabeled substrate to each tube.

-

Incubation: Incubate the reaction mixtures at 37°C for a predetermined time, ensuring the reaction proceeds within the linear range.

-

Reaction Termination and Extraction: Stop the reaction by adding an organic solvent (e.g., toluene). Vortex to extract the unconjugated steroid product.

-

Quantification: Centrifuge the tubes to separate the phases. Transfer an aliquot of the organic phase to a scintillation vial, add scintillation cocktail, and quantify the amount of radiolabeled product using a scintillation counter.

-

Data Analysis: Plot the remaining enzyme activity against the pre-incubation time for each inhibitor concentration. The data can be fitted to a pseudo-first-order equation to determine kobs. A secondary plot of kobs versus inhibitor concentration allows for the determination of KI and kinact.

DYRK1A/B Kinase Inhibition

Dual-specificity tyrosine-phosphorylation-regulated kinases 1A and 1B (DYRK1A/B) are implicated in neurodegenerative diseases and certain cancers. Fluorinated polyphenols have shown promise as selective inhibitors of these kinases.

Quantitative Data: DYRK1A/B Kinase Inhibition

| Compound Class | Specific Compound Example | Target | IC50 (nM) | Reference |

| Fluorinated Polyphenol | Compound 1c (a fluorinated EGCG derivative) | DYRK1A | ~300-400 (for parent EGCG) | [3] |

Experimental Protocol: LanthaScreen™ Eu Kinase Binding Assay for DYRK1A

This protocol describes a fluorescence resonance energy transfer (FRET)-based assay to measure the binding affinity of inhibitors to DYRK1A.[4]

Materials:

-

DYRK1A kinase

-

LanthaScreen™ Eu-anti-Tag Antibody

-

LanthaScreen™ Kinase Tracer 236

-

Kinase Buffer A

-

Test inhibitor (difluorinated phenol derivative)

-

384-well microplate

-

Plate reader capable of time-resolved FRET measurements

Procedure:

-

Reagent Preparation: Prepare 3X solutions of the test compound, a kinase/antibody mixture, and the tracer in kinase buffer.

-

Assay Assembly: In a 384-well plate, add 5 µL of the 3X test compound solution.

-

Add 5 µL of the 3X kinase/antibody mixture to each well.

-

Add 5 µL of the 3X tracer solution to initiate the binding reaction.

-

Incubation: Incubate the plate at room temperature for 1 hour, protected from light.

-

Data Acquisition: Read the plate on a FRET-capable plate reader, measuring the emission at 665 nm and 615 nm following excitation at 340 nm.

-

Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Anticancer Activity

Difluorinated phenols have demonstrated significant cytotoxic effects against various cancer cell lines. Their mechanisms of action often involve the modulation of key signaling pathways that control cell proliferation, survival, and apoptosis.

Quantitative Data: Anticancer Activity of Difluorinated Phenols

| Compound Class | Cell Line | Activity | IC50 (µM) | Reference |

| 2-Difluoromethoxy Estratriene Derivative | MCF-7 (Breast Cancer) | Antiproliferative | 2.6 | [1] |

| 2-Difluoromethoxy Estratriene Derivative | MDA-MB-231 (Breast Cancer) | Antiproliferative | 3.03 | [1] |

| Marine-Derived Bromophenol | HCT-116 (Colon Cancer) | Growth Inhibition | 1.32 - 20.4 | [5] |

| Marine-Derived Bromophenol | DLD-1 (Colon Cancer) | Growth Inhibition | 12.4 - 18.3 | [5] |

Experimental Protocol: MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[6][7]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the difluorinated phenol compound. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

-

MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Antimicrobial Activity

The unique properties of difluorinated phenols also translate to potent antimicrobial activity against a range of pathogenic bacteria.

Quantitative Data: Antimicrobial Activity of Phenolic Derivatives

| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference |

| Phenolic Acids (Ferulic acid) | E. coli, P. aeruginosa, S. aureus, L. monocytogenes | 100 - 1250 | [8] |

| Phenolic Acids (Gallic acid) | E. coli, P. aeruginosa, S. aureus, L. monocytogenes | 500 - 2000 | [8] |

| Lignans (Pinoresinol) | P. aeruginosa, B. subtilis | 3.9 - 31.25 | [8] |

| Xanthones | S. aureus | 16 - 128 (mg/L) | [9] |

Experimental Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[10][11]

Materials:

-

Bacterial strain of interest

-

Mueller-Hinton Broth (MHB) or other appropriate growth medium

-

Test compound (difluorinated phenol)

-

96-well microtiter plates

-

Bacterial inoculum standardized to a specific concentration (e.g., 5 x 105 CFU/mL)

Procedure:

-

Compound Dilution: Prepare a serial two-fold dilution of the difluorinated phenol compound in the microtiter plate using MHB.

-

Inoculation: Inoculate each well with the standardized bacterial suspension. Include a positive control (bacteria without compound) and a negative control (broth without bacteria).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible bacterial growth (i.e., the well remains clear).

Signaling Pathway Modulation

The biological effects of phenolic compounds, including their difluorinated analogs, are often mediated through the modulation of intracellular signaling pathways. While specific studies on difluorinated phenols are emerging, their activity can be inferred from the well-established roles of other polyphenols in key cellular cascades.

NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of inflammation, immunity, and cell survival. Its dysregulation is implicated in cancer and inflammatory diseases. Many polyphenols are known to inhibit NF-κB activation.[12][13]

Caption: Putative inhibition of the NF-κB signaling pathway by difluorinated phenols.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is crucial for cell proliferation, differentiation, and apoptosis. Aberrant MAPK signaling is a hallmark of many cancers. Polyphenols have been shown to modulate this pathway at various points.[14][15][16]

Caption: Potential modulation of the MAPK signaling cascade by difluorinated phenols.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a central regulator of cell growth, metabolism, and survival. Its hyperactivation is a common event in cancer, making it a key therapeutic target. Numerous natural polyphenols have been identified as inhibitors of this pathway.[17][18][19]

Caption: Hypothesized inhibitory effect of difluorinated phenols on the PI3K/Akt pathway.

Conclusion

Difluorinated phenols represent a highly valuable class of compounds with a broad spectrum of biological activities. Their utility as enzyme inhibitors, anticancer agents, and antimicrobial compounds is well-documented and continues to be an active area of research. The ability of the difluoromethyl group to fine-tune molecular properties provides a powerful tool for medicinal chemists to optimize lead compounds. The detailed experimental protocols and quantitative data presented in this guide offer a solid foundation for researchers to explore the full potential of difluorinated phenols in their drug discovery and development programs. Further investigation into the specific interactions of these compounds with their biological targets and their effects on cellular signaling pathways will undoubtedly unveil new therapeutic opportunities.

References

- 1. reactionbiology.com [reactionbiology.com]

- 2. benchchem.com [benchchem.com]

- 3. A high-performance liquid chromatography assay for Dyrk1a, a Down syndrome-associated kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. Anticancer Activities of Marine-Derived Phenolic Compounds and Their Derivatives [mdpi.com]

- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. MTT assay protocol | Abcam [abcam.com]

- 8. Future Antimicrobials: Natural and Functionalized Phenolics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Frontiers | Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria [frontiersin.org]

- 11. Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Polyphenols Targeting NF-κB Pathway in Neurological Disorders: What We Know So Far? - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Modulation of signalling nuclear factor-kappaB activation pathway by polyphenols in human intestinal Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Impact of Polyphenolic Compounds on the MAPK Signaling Pathway against Carcinogenesis Journal of Clinical Practice and Research [jcpres.com]

- 15. Impact of Polyphenolic Compounds on the MAPK Signaling Pathway against Carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. A renewed concept on the MAPK signaling pathway in cancers: Polyphenols as a choice of therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Phytochemicals and PI3K Inhibitors in Cancer—An Insight - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

The Dawn of a New Era in Drug Discovery: A Technical Guide to Novel Fluorinated Phenolic Compounds

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals, detailing the discovery, synthesis, and evaluation of novel fluorinated phenolic compounds. This whitepaper provides an in-depth look at the enhanced therapeutic potential of these molecules, supported by quantitative data, detailed experimental protocols, and visualizations of key biological pathways.

The strategic incorporation of fluorine into phenolic compounds represents a paradigm shift in medicinal chemistry. This modification has been shown to significantly enhance the pharmacological properties of these molecules, including metabolic stability, bioavailability, and target-binding affinity. This guide delves into the core aspects of this exciting field, offering a practical resource for professionals engaged in the discovery and development of next-generation therapeutics.

Quantitative Data Summary

The following tables summarize the in vitro and in vivo efficacy of representative novel fluorinated phenolic compounds.

Table 1: In Vitro DYRK1A/B Kinase Inhibition

| Compound | Target Kinase | IC50 (nM) | Selectivity vs. DYRK2 |

| GCG-2”F,5”OMe (1c) | DYRK1A | 73 | ~4-5x |

| DYRK1B | Not specified, little to no selectivity vs. DYRK1A | ||

| EGCG (parent compound) | DYRK1A | 300-400[1] | Not specified |

| Harmine | DYRK1A | 33[2] | Not specified |

| GNF2133 | DYRK1A | 6.2[2] | Not specified |

Table 2: In Vitro Anticancer Activity of Fluorinated Chalcones

| Compound | Cell Line | IC50 (µM) |

| Fluorinated Chalcone 2a | HepG2 (Liver Cancer) | 67.51 ± 2.26[3] |

| 8-Fluoroisoflavanone 27 | MCF-7 (Breast Cancer) | 15[4] |

| Doxorubicin (Positive Control) | HepG2 (Liver Cancer) | Not specified[3] |

Table 3: In Vivo Efficacy of GCG-2”F,5”OMe (1c)

| Animal Model | Key Findings |

| LPS-Induced Inflammation Model | Significantly suppressed LPS-induced inflammation.[1] |

| MPTP-Induced Parkinson's Disease Model | Showed excellent activity in preventing dopaminergic neuron loss.[1] |

Key Signaling Pathways

The therapeutic effects of fluorinated phenolic compounds are often attributed to their modulation of specific signaling pathways. Understanding these pathways is crucial for elucidating their mechanism of action and for the rational design of more potent and selective inhibitors.

References

- 1. Development of Novel Fluorinated Polyphenols as Selective Inhibitors of DYRK1A/B Kinase for Treatment of Neuroinflammatory Diseases including Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Rational Design and Identification of Harmine-Inspired, N-Heterocyclic DYRK1A Inhibitors Employing a Functional Genomic In Vivo Drosophila Model System - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fluorine containing chalcones as anticancer agents: Solvent-free synthesis and cytotoxicity against HepG2 cancer cells | VNUHCM Journal of Science and Technology Development [stdj.scienceandtechnology.com.vn]

- 4. Flavonoids, Chalcones, and Their Fluorinated Derivatives—Recent Advances in Synthesis and Potential Medical Applications - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Exploratory Reactions of 2,4-Difluoro-3-methoxyphenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4-Difluoro-3-methoxyphenol is a unique aromatic compound with significant potential in the fields of medicinal chemistry, agrochemicals, and materials science. Its trifunctionalized benzene ring, featuring two electron-withdrawing fluorine atoms, an electron-donating methoxy group, and a reactive hydroxyl group, offers a versatile platform for a wide array of chemical transformations. This technical guide provides a comprehensive overview of the predicted exploratory reactions of this compound. While direct experimental data for this specific molecule is limited in publicly accessible literature, this document outlines potential synthetic pathways based on established reactivity patterns of analogous substituted phenols. Detailed experimental protocols for key transformations, quantitative data where available for similar substrates, and visualizations of reaction pathways and workflows are presented to facilitate further research and application of this promising chemical entity.

Introduction

The strategic incorporation of fluorine atoms and methoxy groups into phenolic scaffolds is a cornerstone of modern drug discovery and materials science. Fluorine substitution can enhance metabolic stability, binding affinity, and lipophilicity, while the methoxy group can modulate electronic properties and provide a handle for further functionalization. This compound presents a compelling, yet underexplored, combination of these features. This guide aims to bridge the current knowledge gap by proposing a series of exploratory reactions, thereby providing a roadmap for the synthesis of novel derivatives with potential biological or material applications.

Predicted Reactivity and Synthetic Utility

The reactivity of this compound is governed by the interplay of its three functional groups. The electron-withdrawing nature of the two fluorine atoms acidifies the phenolic proton and deactivates the ring towards electrophilic aromatic substitution, while directing such substitutions to the C6 position. The methoxy group, being electron-donating, partially mitigates this deactivation. The hydroxyl group is a prime site for O-alkylation, O-acylation, and can participate in various coupling reactions.

The following sections detail the predicted reactivity at each functional site.

Reactions at the Hydroxyl Group

The phenolic hydroxyl group is expected to be the most reactive site for a variety of transformations.

Etherification of the hydroxyl group can be achieved under standard Williamson ether synthesis conditions. Due to the electron-withdrawing fluorine atoms, the phenoxide is stabilized, which may require slightly more forcing conditions compared to unsubstituted phenols.

Table 1: Predicted O-Alkylation and O-Arylation Reactions

| Reaction | Reagent | Base | Solvent | Probable Product |

| O-Methylation | Methyl iodide | K₂CO₃ | Acetone | 2,4-Difluoro-1,3-dimethoxybenzene |

| O-Benzylation | Benzyl bromide | NaH | THF | 1-(Benzyloxy)-2,4-difluoro-3-methoxybenzene |

| O-Arylation | 4-Fluoronitrobenzene | Cs₂CO₃ | DMF | 1-(4-Nitrophenoxy)-2,4-difluoro-3-methoxybenzene |

Experimental Protocol: General Procedure for O-Alkylation

-

To a solution of this compound (1.0 eq) in a suitable solvent (e.g., acetone, DMF), add a base (e.g., K₂CO₃, NaH, 1.5-2.0 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add the alkylating agent (e.g., methyl iodide, benzyl bromide, 1.1 eq) dropwise.

-

Heat the reaction mixture to an appropriate temperature (e.g., reflux for acetone, 60-80 °C for DMF) and monitor by TLC.

-

Upon completion, cool the reaction to room temperature, quench with water, and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

dot

Caption: Experimental workflow for O-alkylation.

The phenolic hydroxyl group can be converted into a triflate or nonaflate, which are excellent leaving groups for palladium-catalyzed cross-coupling reactions such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings. This strategy opens up avenues for the synthesis of a wide range of biaryl, arylamine, and arylalkyne derivatives.[1]

Table 2: Potential Palladium-Catalyzed Cross-Coupling Reactions

| Reaction | Coupling Partner | Catalyst/Ligand | Base | Solvent | Probable Product |

| Suzuki | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 2,4-Difluoro-3-methoxybiphenyl |

| Buchwald-Hartwig | Aniline | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Toluene | N-(2,4-Difluoro-3-methoxyphenyl)aniline |

| Sonogashira | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 1-(Phenylethynyl)-2,4-difluoro-3-methoxybenzene |

Experimental Protocol: General Procedure for Suzuki Coupling of the Triflate Derivative

-

Triflate Formation: To a solution of this compound (1.0 eq) and pyridine (1.5 eq) in CH₂Cl₂ at 0 °C, add triflic anhydride (1.2 eq) dropwise. Stir at 0 °C for 1 hour and then at room temperature for 2 hours. Work up to isolate the triflate.

-

Suzuki Coupling: To a degassed mixture of the triflate (1.0 eq), boronic acid (1.2 eq), and base (e.g., K₂CO₃, 2.0 eq) in a suitable solvent (e.g., toluene/water), add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).

-

Heat the reaction mixture under an inert atmosphere (e.g., 90 °C) until the starting material is consumed (monitor by TLC or GC-MS).

-

Cool the reaction, dilute with water, and extract with an organic solvent.

-

Wash, dry, and concentrate the organic phase.

-

Purify the residue by column chromatography.

dot

References

An In-depth Technical Guide to Fluorinated Building Blocks in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Impact of Fluorine in Organic Synthesis

The strategic incorporation of fluorine atoms and fluorine-containing functional groups into organic molecules has become a cornerstone of modern medicinal chemistry, agrochemistry, and materials science. The unique properties of fluorine, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence the physicochemical and biological properties of a molecule. When strategically placed, fluorine can enhance metabolic stability, improve bioavailability, modulate pKa, and increase binding affinity to biological targets. It is estimated that approximately 30% of all new approved drugs contain one or more fluorine atoms.[1] This guide provides a comprehensive overview of the common fluorinated building blocks, their synthesis, and their application in the development of novel chemical entities.

The use of fluorinated building blocks remains a dominant strategy in drug discovery.[2] This approach allows for the introduction of fluorine-containing moieties at various stages of a synthetic sequence, providing a powerful toolkit for lead optimization and the exploration of structure-activity relationships (SAR). This guide will delve into the synthesis and application of key fluorinated building blocks, providing detailed experimental protocols and quantitative data to aid researchers in their practical application.

Core Fluorinated Building Blocks and Their Synthesis

A diverse array of fluorinated building blocks are utilized in organic synthesis, each imparting distinct properties to the target molecule. These can be broadly categorized by the nature of the fluorine-containing group.

Trifluoromethyl (-CF₃) Containing Building Blocks

The trifluoromethyl group is one of the most common fluorinated motifs in pharmaceuticals and agrochemicals due to its ability to enhance lipophilicity, metabolic stability, and binding affinity.[3][4]

Synthesis of Trifluoromethylated Arenes:

A common strategy for the synthesis of trifluoromethylated arenes is the trifluoromethylation of aryl boronic acids or halides. Photoredox catalysis has emerged as a mild and efficient method for this transformation.[5]

Table 1: Photoredox Trifluoromethylation of Styrene Derivatives

| Entry | Styrene Derivative | Product | Yield (%) | Reference |

| 1 | Styrene | 1-phenyl-2-(trifluoromethyl)ethane | 85 | [6] |

| 2 | 4-Methylstyrene | 1-(p-tolyl)-2-(trifluoromethyl)ethane | 65 | |

| 3 | 4-Chlorostyrene | 1-(4-chlorophenyl)-2-(trifluoromethyl)ethane | 72 | [6] |

Difluoromethyl (-CHF₂) Containing Building Blocks

The difluoromethyl group is often considered a bioisostere of a hydroxyl or thiol group, capable of acting as a lipophilic hydrogen bond donor.[7][8] This unique property allows it to maintain or enhance biological activity while improving pharmacokinetic properties.

Synthesis of Difluoromethylated Heterocycles:

The direct C-H difluoromethylation of heterocycles has been achieved using various methods, including electrochemical oxidation.[9][10]

Table 2: Electrochemical Difluoromethylation of Indoles

| Entry | Indole Derivative | Product | Yield (%) | Reference |

| 1 | N-Phenylindole | 2-(Difluoromethyl)-1-phenyl-1H-indole | 75 | [9] |

| 2 | 5-Bromo-N-methylindole | 5-Bromo-2-(difluoromethyl)-1-methyl-1H-indole | 68 | [9] |

| 3 | N-Acetylindole | 1-Acetyl-2-(difluoromethyl)-1H-indole | 55 | [9] |

Monofluorinated and Other Fluorinated Building Blocks

Monofluorination can subtly alter the electronic properties and conformation of a molecule. Reagents like Selectfluor® are commonly used for electrophilic fluorination of electron-rich systems.[4][11] Nucleophilic fluorinating agents like tetrabutylammonium fluoride (TBAF) are effective for the displacement of leaving groups.[12]

Synthesis of Fluorinated Pyridines:

Fluorinated pyridines are important building blocks in medicinal chemistry. Their synthesis can be challenging but various methods have been developed, including nucleophilic aromatic substitution and direct C-H fluorination.[3][11]

Table 3: Synthesis of 2-Fluoropyridines

| Entry | Starting Material | Reagent | Product | Yield (%) | Reference |

| 1 | 2-Chloropyridine | TBAF | 2-Fluoropyridine | 85 | [12] |

| 2 | Pyridine | AgF₂ | 2-Fluoropyridine | 70 | [11] |

| 3 | 2-Aminopyridine | NaNO₂/HF | 2-Fluoropyridine | 65 | [11] |

Experimental Protocols

General Workflow for Organic Synthesis

A typical workflow for the synthesis, purification, and characterization of fluorinated building blocks is outlined below.

Caption: General workflow for an organic synthesis experiment.

Protocol 1: Photoredox-Catalyzed Trifluoromethylation of 4-Methylstyrene

This protocol describes the trifluoromethylation of 4-methylstyrene using a ruthenium-based photocatalyst.

Materials:

-

5-(Trifluoromethyl)dibenzothiophenium tetrafluoroborate (0.171 g, 0.50 mmol)

-

Tris(2,2'-bipyridine)ruthenium(II) bis(hexafluorophosphate) [Ru(bpy)₃(PF₆)₂] (0.0022 g, 0.0025 mmol)

-

4-Methylstyrene (0.079 mL, 0.60 mmol)

-

Acetonitrile (degassed, 10 mL)

-

Ion-exchanged water (1 mL)

-

Dichloromethane

-

Brine

-

Sodium sulfate

-

Silica gel

Procedure:

-

To a solution of 5-(trifluoromethyl)dibenzothiophenium tetrafluoroborate and Ru(bpy)₃(PF₆)₂ in acetonitrile and ion-exchanged water, add 4-methylstyrene at room temperature under a nitrogen atmosphere.

-

Place the reaction mixture 2-3 cm from a blue LED lamp and stir at room temperature under visible light irradiation for 5 hours.

-

After the reaction is complete, add water (10 mL) and dichloromethane (15 mL) and separate the layers.

-

Extract the aqueous phase with dichloromethane (2 x 5 mL).

-

Combine the organic phases, wash with brine (50 mL), dry over sodium sulfate, and filter.

-

Remove the solvent under reduced pressure and purify the residue by column chromatography on silica gel (hexane:ethyl acetate gradient) to yield N-(1-(4-methylphenyl)-3,3,3-trifluoropropyl)acetamide.

-

Yield: 80 mg (65%)

-

¹H NMR (400 MHz, CDCl₃): δ 7.20–7.10 (m, 4H), 6.27 (brs, 1H), 5.30 (q, 1H, J = 7.8 Hz), 2.80-2.50 (m, 2 H), 2.33 (s, 3H).

-

Protocol 2: Electrophilic Fluorination of a β-Ketoester with Selectfluor®

This protocol details the monofluorination of a β-ketoester using Selectfluor®.[7]

Materials:

-

β-Ketoester (1 mmol)

-

Selectfluor® (0.708 g, 2 mmol)

-

Sodium chloride (twice the total mass of substrate and Selectfluor®)

-

Acetonitrile (0.25 mL)

-

Stainless steel milling jar (10 mL) with a milling ball

Procedure:

-

To a 10 mL stainless steel milling jar, add the β-ketoester, Selectfluor®, sodium chloride, and acetonitrile.

-

Add the milling ball and mill the mixture at 30 Hz for 2 hours.

-

Transfer the resulting powder into a flask and proceed with work-up and purification.

-

Yields: Typically >90% for monofluorinated products.

-

Protocol 3: Nucleophilic Fluorination of an Alkyl Halide with TBAF

This protocol describes the nucleophilic substitution of an alkyl iodide with tetrabutylammonium fluoride (TBAF).[13]

Materials:

-

2-(3-Iodopropoxy)naphthalene (1a)

-

Tetrabutylammonium fluoride (TBAF)

-

t-Amyl alcohol

Procedure:

-

Dissolve 2-(3-iodopropoxy)naphthalene in t-amyl alcohol.

-

Add TBAF to the solution and stir the reaction mixture at room temperature for 1 hour.

-

Monitor the reaction by TLC. Upon completion, perform an aqueous work-up followed by extraction with an organic solvent.

-

Dry the organic layer, concentrate, and purify by column chromatography.

-

Yield of 2-(3-fluoropropoxy)naphthalene: 76%

-

Applications in Drug Discovery: Signaling Pathways

Fluorinated building blocks are instrumental in the design of drugs that target specific signaling pathways.

Roflumilast and the PDE4 Signaling Pathway

Roflumilast is a selective phosphodiesterase-4 (PDE4) inhibitor used in the treatment of chronic obstructive pulmonary disease (COPD). The difluoromethoxy group in Roflumilast is crucial for its activity. Roflumilast inhibits PDE4, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP), which in turn activates Protein Kinase A (PKA) and reduces inflammation.[5][14][15]

References

- 1. sioc.ac.cn [sioc.ac.cn]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor® - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacological mechanism of roflumilast in the treatment of asthma–COPD overlap - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Starting from Styrene: A Unified Protocol for Hydrotrifluoromethylation of Diversified Alkenes [organic-chemistry.org]

- 7. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 8. pharmacyfreak.com [pharmacyfreak.com]

- 9. The preparation of difluoromethylated indoles via electrochemical oxidation under catalyst- and oxidant-free conditions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. The preparation of difluoromethylated indoles via electrochemical oxidation under catalyst- and oxidant-free conditions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00997A [pubs.rsc.org]

- 12. Nuclophilic Fluorination by F- - Wordpress [reagents.acsgcipr.org]

- 13. researchgate.net [researchgate.net]

- 14. pharmacyfreak.com [pharmacyfreak.com]

- 15. researchgate.net [researchgate.net]

Preliminary Technical Guide: 2,4-Difluoro-3-methoxyphenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a preliminary investigation into 2,4-Difluoro-3-methoxyphenol, a fluorinated aromatic compound with potential applications in medicinal chemistry and materials science. This document collates available information on its chemical properties, outlines a putative synthesis strategy, and discusses its potential as a building block in the development of novel active pharmaceutical ingredients (APIs). Due to the limited publicly available data on this specific molecule, this guide also extrapolates information from structurally related compounds to provide insights into its likely characteristics and safe handling procedures. Further experimental validation is required to confirm the data presented herein.

Introduction

The strategic incorporation of fluorine into organic molecules is a cornerstone of modern drug design, often leading to enhanced metabolic stability, increased binding affinity, and improved pharmacokinetic profiles.[1] Phenolic compounds, on the other hand, are a well-established class of molecules with a wide range of biological activities.[2] The convergence of these two features in this compound suggests its potential as a valuable scaffold or intermediate in the synthesis of novel therapeutic agents. This guide aims to provide a foundational understanding of this compound for researchers and professionals in the field of drug development.

Chemical and Physical Properties

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 886499-27-0 | N/A |

| Molecular Formula | C₇H₆F₂O₂ | N/A |

| Molecular Weight | 160.12 g/mol | N/A |

| Predicted Boiling Point | 238.4 ± 35.0 °C | N/A |

| Predicted Density | 1.43 ± 0.1 g/cm³ | N/A |

| Predicted pKa | 8.5 ± 0.2 | N/A |

Synthesis and Purification

A detailed, validated experimental protocol for the synthesis of this compound is not currently published. However, a plausible synthetic route can be conceptualized based on established methodologies for the synthesis of related fluorinated and methoxylated phenols. One potential pathway involves the multi-step transformation of 1,3-difluoro-2-methoxybenzene.

Proposed Synthetic Pathway

A potential synthetic route could involve the following key steps:

-

Nitration of 1,3-difluoro-2-methoxybenzene to introduce a nitro group onto the aromatic ring.

-

Reduction of the nitro group to an amine, yielding 2,4-difluoro-3-methoxyaniline.

-

Diazotization of the aniline followed by hydrolysis of the diazonium salt to afford the target this compound.

This proposed pathway is illustrated in the workflow diagram below.

References

Spectroscopic Profile of 2,4-Difluoro-3-methoxyphenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Difluoro-3-methoxyphenol is a fluorinated aromatic compound of interest in medicinal chemistry and materials science. Its structural features, including the electron-withdrawing fluorine atoms and the electron-donating methoxy and hydroxyl groups, create a unique electronic environment that can influence molecular interactions and reactivity. Accurate characterization of this compound is paramount for its application in research and development. This technical guide provides a detailed overview of the predicted and expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy. The experimental protocols for obtaining this data are also detailed.

Data Presentation

Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)

| Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constants (J) (Hz) | Assignment |

| ~6.85 | ddd | J(H,F) ≈ 10.5, J(H,H) ≈ 9.0, J(H,F) ≈ 2.5 | H-6 |

| ~6.60 | ddd | J(H,H) ≈ 9.0, J(H,F) ≈ 8.5, J(H,F) ≈ 2.0 | H-5 |

| ~5.50 | s (broad) | - | OH |

| ~3.90 | s | - | OCH₃ |

Note: The aromatic protons will exhibit complex splitting patterns due to both proton-proton and proton-fluorine couplings.

Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)

| Chemical Shift (δ) (ppm) | Multiplicity (due to C-F coupling) | Assignment |

| ~155-160 | dd | C-2 (J(C,F) ≈ 240-250 Hz, J(C,F) ≈ 10-15 Hz) |

| ~145-150 | dd | C-4 (J(C,F) ≈ 240-250 Hz, J(C,F) ≈ 10-15 Hz) |

| ~140-145 | d | C-1 (J(C,F) ≈ 15-20 Hz) |

| ~125-130 | d | C-3 (J(C,F) ≈ 5-10 Hz) |

| ~110-115 | dd | C-5 (J(C,F) ≈ 20-25 Hz, J(C,F) ≈ 3-5 Hz) |

| ~105-110 | dd | C-6 (J(C,F) ≈ 20-25 Hz, J(C,F) ≈ 3-5 Hz) |

| ~56-60 | s | OCH₃ |

Note: The carbon atoms attached to or near fluorine atoms will show splitting due to carbon-fluorine coupling.

Table 3: Predicted Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3550-3200 | Broad | O-H stretch (phenolic) |

| 3100-3000 | Medium | C-H stretch (aromatic) |

| 2950-2850 | Medium | C-H stretch (methyl) |

| 1600-1450 | Strong | C=C stretch (aromatic ring) |

| 1250-1150 | Strong | C-O-C stretch (asymmetric) |

| 1100-1000 | Strong | C-F stretch |

| 1050-1000 | Medium | C-O-C stretch (symmetric) |

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Relative Intensity | Assignment |

| 160 | High | [M]⁺ (Molecular Ion) |

| 145 | Medium | [M - CH₃]⁺ |

| 117 | Medium | [M - CH₃ - CO]⁺ |

| 89 | Low | [M - CH₃ - CO - CO]⁺ |

Note: The fragmentation pattern is predicted based on the stability of the resulting fragments.

Table 5: Predicted UV-Vis Spectroscopic Data (in Methanol)

| λmax (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | Transition |

| ~275 | ~2000-3000 | π → π |

| ~220 | ~8000-10000 | π → π |

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent (e.g., acetone-d₆, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).

-

¹H NMR Spectroscopy: Acquire the proton NMR spectrum on a 400 or 500 MHz spectrometer. Typical parameters include a spectral width of 12-16 ppm, a pulse angle of 30-45°, and a relaxation delay of 1-5 seconds.

-

¹³C NMR Spectroscopy: Acquire the carbon NMR spectrum on the same instrument, typically at a frequency of 100 or 125 MHz. A proton-decoupled pulse sequence is standard. A larger number of scans will be required compared to ¹H NMR to achieve a good signal-to-noise ratio.

-

2D NMR Spectroscopy (Optional but Recommended): To unambiguously assign proton and carbon signals, especially with complex splitting patterns, it is advisable to perform 2D NMR experiments such as COSY (Correlated Spectroscopy) for ¹H-¹H correlations, HSQC (Heteronuclear Single Quantum Coherence) for direct ¹H-¹³C correlations, and HMBC (Heteronuclear Multiple Bond Correlation) for long-range ¹H-¹³C correlations.

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of solid this compound directly onto the ATR crystal. Apply pressure to ensure good contact between the sample and the crystal.

-

Sample Preparation (KBr Pellet): Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the empty ATR crystal or the KBr pellet holder should be recorded and subtracted from the sample spectrum. The typical spectral range is 4000-400 cm⁻¹.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

-

Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is common for providing detailed fragmentation patterns. Electrospray Ionization (ESI) is a softer ionization method that is useful for confirming the molecular weight.

-

Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu). For high-resolution mass spectrometry (HRMS), the exact mass of the molecular ion can be determined to confirm the elemental composition.

Ultraviolet-Visible (UV-Vis) Spectroscopy

-

Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent, such as methanol or ethanol. The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the wavelength of maximum absorbance (λmax).

-

Data Acquisition: Record the UV-Vis spectrum using a dual-beam spectrophotometer over a wavelength range of approximately 200-400 nm. Use a cuvette containing the pure solvent as a reference.

Visualization of Spectroscopic Workflow

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

theoretical properties of 2,4-Difluoro-3-methoxyphenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4-Difluoro-3-methoxyphenol is a substituted aromatic compound with potential applications in medicinal chemistry and materials science. This technical guide aims to provide a comprehensive overview of its theoretical properties. However, a thorough investigation of scientific literature and chemical databases reveals a significant gap in experimentally determined data for this specific molecule. While basic molecular and structural information is available, detailed experimental protocols, quantitative physicochemical data, and biological activity studies are not publicly documented. This guide, therefore, summarizes the available theoretical data and provides a framework for potential future experimental investigation.

Core Properties

Based on its chemical structure, several key theoretical properties of this compound can be determined. These properties are essential for its identification and for predicting its behavior in chemical and biological systems.

| Property | Value | Source |

| IUPAC Name | This compound | P&S Chemicals[1] |

| CAS Number | 886499-27-0 | P&S Chemicals[1] |

| Chemical Formula | C₇H₆F₂O₂ | P&S Chemicals[1] |

| Molecular Weight | 160.12 g/mol | CymitQuimica[2] |

Predicted Physicochemical Data

While experimentally determined data is unavailable, computational models can provide predictions for several important physicochemical parameters. These values, presented in Table 2, can guide initial experimental design and hypothesis generation. It is crucial to note that these are predictions and require experimental validation.

| Property | Predicted Value |

| Boiling Point | Not Available |

| Melting Point | Not Available |

| pKa | Not Available |

| LogP | Not Available |

| Density | Not Available |

Spectroscopic Data (Theoretical)

Spectroscopic analysis is fundamental for the structural elucidation and purity assessment of chemical compounds. Although experimental spectra for this compound are not found in the public domain, theoretical spectra can be predicted based on its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methoxy group protons. The fluorine atoms will cause splitting of the adjacent aromatic proton signals.

-

¹³C NMR: The carbon NMR spectrum will display unique signals for each of the seven carbon atoms in the molecule. The carbons bonded to fluorine will exhibit characteristic splitting patterns.

-

¹⁹F NMR: The fluorine NMR spectrum will provide direct information about the chemical environment of the two fluorine atoms.

Infrared (IR) Spectroscopy

The IR spectrum is predicted to show characteristic absorption bands corresponding to:

-

O-H stretching of the phenolic hydroxyl group.

-

C-H stretching of the aromatic ring and the methoxy group.

-

C=C stretching of the aromatic ring.

-

C-O stretching of the phenol and methoxy ether linkages.

-

C-F stretching vibrations.

Mass Spectrometry (MS)

The mass spectrum is expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (160.12 g/mol ). Fragmentation patterns would likely involve the loss of the methoxy group, hydroxyl group, and potentially fluorine atoms.

Potential Synthesis and Experimental Workflow

While a specific synthesis protocol for this compound is not documented, a hypothetical synthetic route can be proposed based on general organic chemistry principles. This could serve as a starting point for its laboratory preparation.

Caption: A potential synthetic pathway for this compound.

Potential Applications in Drug Discovery and Medicinal Chemistry

The structural features of this compound, specifically the presence of fluorine atoms and a methoxy group on a phenolic scaffold, suggest potential utility in drug discovery.

-

Fluorine Substitution: Fluorine is a common bioisostere for hydrogen and can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.

-

Phenolic Moiety: Phenols are known to exhibit a wide range of biological activities, including antioxidant and antimicrobial properties.

-

Methoxy Group: The methoxy group can modulate the electronic and steric properties of the molecule, influencing its interaction with biological targets.

Given these features, this compound could serve as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. However, without any biological screening data, its specific roles remain speculative.

Conclusion and Future Directions

This technical guide consolidates the currently available theoretical information on this compound. The conspicuous absence of experimental data highlights a significant opportunity for further research. Future work should focus on:

-

Chemical Synthesis and Characterization: Development and documentation of a reliable synthetic protocol followed by comprehensive spectroscopic and physicochemical characterization.

-

Biological Screening: Evaluation of its biological activity in various assays to identify potential therapeutic applications. This could include antimicrobial, antioxidant, and anticancer screening.

The generation of such empirical data is essential to unlock the full potential of this compound for the scientific and drug development communities.

References

Methodological & Application

Application Notes and Protocols: 2,4-Difluoro-3-methoxyphenol in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2,4-Difluoro-3-methoxyphenol as a valuable building block in medicinal chemistry, with a focus on its application in the synthesis of novel therapeutic agents. While direct biological activity data for this specific phenol is limited in publicly available literature, its structural motifs suggest potential for broader biological screening.

Overview of this compound

This compound is a poly-substituted aromatic compound that has gained importance as an intermediate in the synthesis of complex bioactive molecules. Its strategic combination of fluoro and methoxy groups on a phenolic ring makes it a versatile precursor for introducing key pharmacophoric elements into drug candidates. The fluorine atoms can enhance metabolic stability, binding affinity, and lipophilicity, while the methoxy and phenol groups provide handles for further chemical modification.

Table 1: Compound Properties

| Property | Value |

| CAS Number | 886499-27-0[][2][3] |

| Molecular Formula | C₇H₆F₂O₂ |

| Molecular Weight | 160.12 g/mol |

| Appearance | Varies (typically a solid) |

| Purity | Commercially available up to >97% |

Application in the Synthesis of HSD17B13 Inhibitors

A significant application of this compound is in the synthesis of inhibitors for hydroxysteroid 17β-dehydrogenase 13 (HSD17B13). HSD17B13 is a liver-specific enzyme implicated in the progression of non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH).[4] Inhibition of this enzyme is a promising therapeutic strategy for these chronic liver conditions.

Synthesis of 2-chloro-4-(2,4-difluoro-3-methoxyphenoxy)pyrimidine

This compound serves as a key nucleophile in a nucleophilic aromatic substitution (SNAr) reaction with 2,4-dichloropyrimidine to form a diaryl ether linkage, a common scaffold in kinase inhibitors and other targeted therapies.

References

Application Notes and Protocols for Suzuki Coupling Reactions of 2,4-Difluoro-3-methoxyphenol Derivatives

For Researchers, Scientists, and Drug Development Professionals